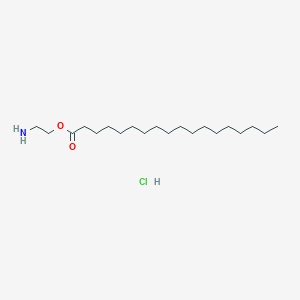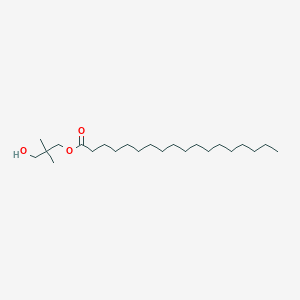
3-Hydroxy-2,2-dimethylpropyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a type of ester, which is formed from the reaction between an alcohol and a carboxylic acid. It is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl octadecanoate typically involves the esterification reaction between octadecanoic acid (stearic acid) and 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction and simplify the separation process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.
Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.
Reduction: Alcohols derived from the reduction of the ester group.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethylpropyl octadecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism by which 3-Hydroxy-2,2-dimethylpropyl octadecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid (stearic acid): A saturated fatty acid with similar hydrophobic properties.
3-Hydroxy-2,2-dimethylpropanol: The alcohol counterpart in the esterification reaction.
Other fatty acid esters: Compounds like methyl stearate and ethyl stearate, which have similar structures but different alcohol components.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl octadecanoate is unique due to the presence of the 3-hydroxy-2,2-dimethylpropanol moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters. This uniqueness makes it valuable in specific applications, such as in the formulation of specialized cosmetics and personal care products .
Eigenschaften
CAS-Nummer |
20598-77-0 |
|---|---|
Molekularformel |
C23H46O3 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(3-hydroxy-2,2-dimethylpropyl) octadecanoate |
InChI |
InChI=1S/C23H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h24H,4-21H2,1-3H3 |
InChI-Schlüssel |
BWFDMMOYGIEPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


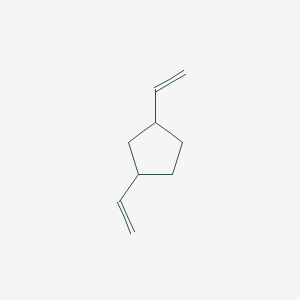
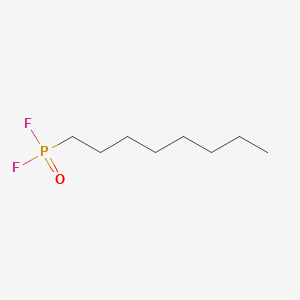
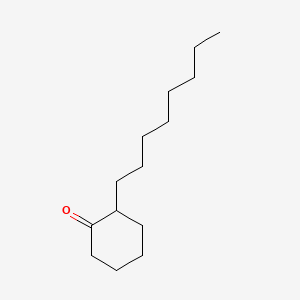

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)


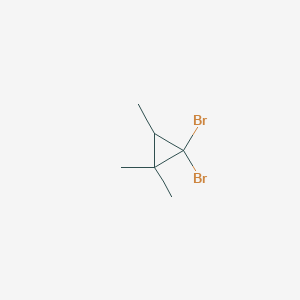
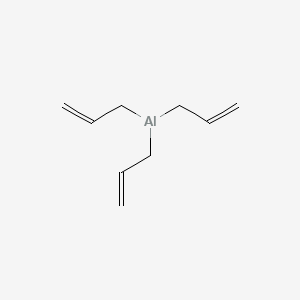
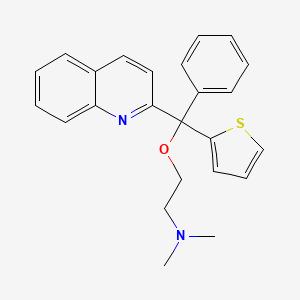
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


